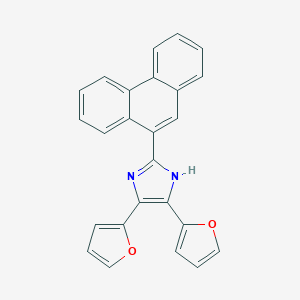![molecular formula C17H14O3S B288936 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one](/img/structure/B288936.png)
7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one, also known as PSMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. PSMC belongs to the class of chromenone derivatives and has been found to exhibit significant biological activity.
Mecanismo De Acción
The mechanism of action of 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one involves the inhibition of the cell cycle and the induction of apoptosis in cancer cells. 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one has been found to target the DNA replication machinery, leading to the inhibition of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects:
7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one has been found to exhibit significant biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of various signaling pathways. It has also been found to exhibit anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one in lab experiments is its high potency and selectivity against cancer cells. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions that can be explored with regards to 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one research. One potential direction is the development of novel 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one's potential applications in other areas, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the underlying mechanisms of 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one's activity and to identify potential drug targets.
Métodos De Síntesis
The synthesis of 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one involves the reaction of 7-methoxy-4-hydroxy-2H-chromen-2-one with phenylsulfanyl acetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including esterification, reduction, and cyclization, to yield the final product.
Aplicaciones Científicas De Investigación
7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and pharmacology. It has been found to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
Fórmula molecular |
C17H14O3S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
7-methoxy-4-(phenylsulfanylmethyl)chromen-2-one |
InChI |
InChI=1S/C17H14O3S/c1-19-13-7-8-15-12(9-17(18)20-16(15)10-13)11-21-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Clave InChI |
BCHXAJAINJLQAL-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=CC=CC=C3 |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



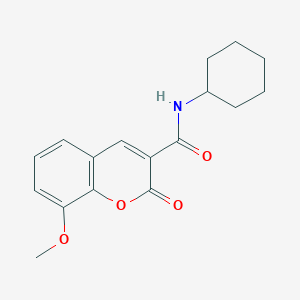
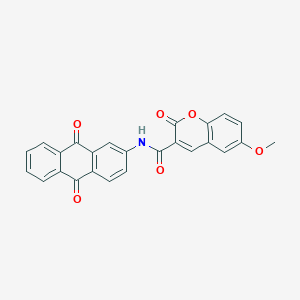
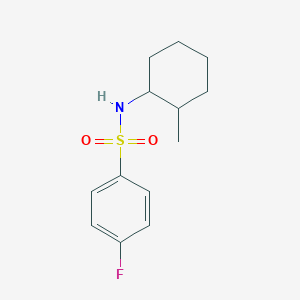
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
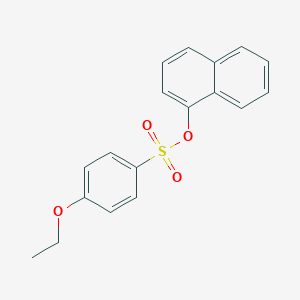
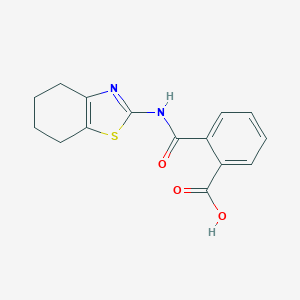
![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)
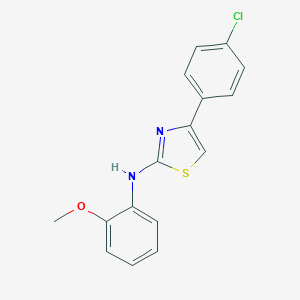
![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)
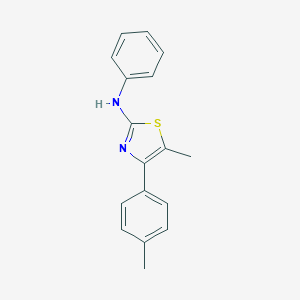
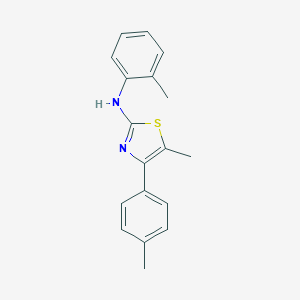
![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)
![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)
